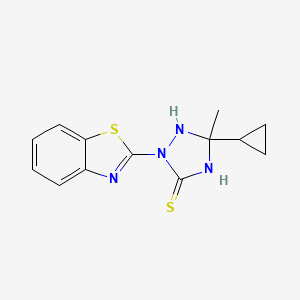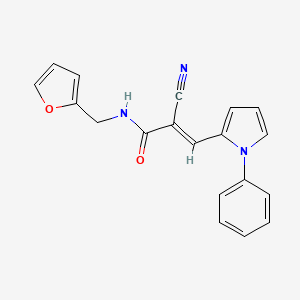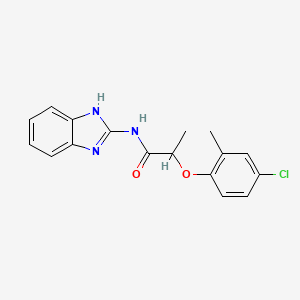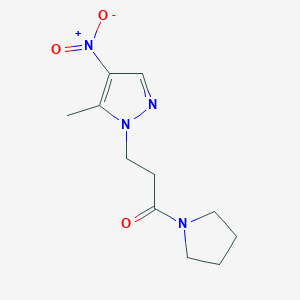![molecular formula C24H19NO3S2 B14921155 (2E)-3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14921155.png)
(2E)-3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety, which is known for its biological activity, and a propenone structure, which is often involved in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE typically involves the condensation of appropriate benzothiazole derivatives with substituted benzaldehydes under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzothiazole or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or saturated ketones. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(E)-3-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of (E)-3-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. The propenone structure can also participate in covalent bonding with biological macromolecules, affecting their function. These interactions can lead to the observed biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole structures, such as 2-mercaptobenzothiazole, which is used as a rubber vulcanization accelerator.
Propenone derivatives: Compounds with similar propenone structures, such as chalcones, which are known for their diverse biological activities.
Uniqueness
(E)-3-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE is unique due to the combination of benzothiazole and propenone moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C24H19NO3S2 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C24H19NO3S2/c1-28-22-13-7-16(6-12-21(27)17-8-10-19(26)11-9-17)14-18(22)15-29-24-25-20-4-2-3-5-23(20)30-24/h2-14,26H,15H2,1H3/b12-6+ |
Clé InChI |
PWZIBQSESXXLPX-WUXMJOGZSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)CSC3=NC4=CC=CC=C4S3 |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)CSC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-1,2,5-oxadiazole-3,4-diylbis{2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide}](/img/structure/B14921073.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B14921097.png)

![N-(2-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14921107.png)


![N'-[1-(1-adamantyl)ethylidene]-3-nitro-4-methylbenzohydrazide](/img/structure/B14921110.png)
methanone](/img/structure/B14921117.png)

![N-(2,4-dichlorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14921127.png)
![(2E)-2-{4-[(3-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B14921130.png)
![3-(difluoromethyl)-5-(methylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14921148.png)
![5-[(3-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14921151.png)
![1-(3-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B14921158.png)
